molecular formula C26H16 B1614507 Dibenzo[a,j]naphthacene CAS No. 227-04-3

Dibenzo[a,j]naphthacene

Cat. No.: B1614507
CAS No.: 227-04-3
M. Wt: 328.4 g/mol
InChI Key: KKWNFCVLJZXKCD-UHFFFAOYSA-N
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Preparation Methods

Dibenzo[a,j]naphthacene can be synthesized through various methods:

Chemical Reactions Analysis

Dibenzo[a,j]naphthacene undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic rings of this compound.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.

    Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted aromatic compounds.

Scientific Research Applications

Dibenzo[a,j]naphthacene has several scientific research applications:

Mechanism of Action

The mechanism by which dibenzo[a,j]naphthacene exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Dibenzo[a,j]naphthacene can be compared with other similar polycyclic aromatic hydrocarbons:

Properties

IUPAC Name

hexacyclo[12.12.0.03,12.04,9.016,25.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-22-16-26-20(14-21(22)15-25(19)23)12-10-18-6-2-4-8-24(18)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNFCVLJZXKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C5C=CC6=CC=CC=C6C5=C4)C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177224
Record name Dibenzo(a,j)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227-04-3
Record name Dibenzo(a,j)naphthacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,j)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZO(A,J)NAPHTHACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MML5D3EP3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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